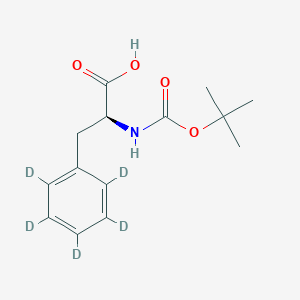

N-Boc-L-phenyl-d5-alanine

描述

N-Boc-L-phenyl-d5-alanine is a deuterated derivative of N-tert-butoxycarbonyl-L-phenylalanine. It is a stable isotope-labeled compound, often used in various research applications. The compound has the molecular formula C14H14D5NO4 and a molecular weight of 270.34 g/mol . It is primarily used in proteomics research and other biochemical studies .

准备方法

The synthesis of N-Boc-L-phenyl-d5-alanine involves several steps:

Protection of the Amino Group: The amino group of L-phenylalanine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide.

Deuteration: The phenyl ring is deuterated using deuterium gas (D2) in the presence of a suitable catalyst.

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the complete deuteration of the phenyl ring and the protection of the amino group.

化学反应分析

N-Boc-L-phenyl-d5-alanine undergoes various chemical reactions, including:

Coupling Reactions: It can participate in peptide coupling reactions to form amide bonds with other amino acids.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical synthetic applications.

科学研究应用

Peptide Synthesis

N-Boc-L-phenyl-d5-alanine serves as a crucial building block in the synthesis of peptides. The Boc (tert-butyloxycarbonyl) group acts as a protective group that facilitates selective modifications during peptide synthesis without interfering with other functional groups. This characteristic is essential for creating complex peptides with specific biological activities.

Drug Development

In pharmaceutical research, this compound is utilized to design novel drug candidates targeting specific biological pathways. Its isotopic labeling assists in evaluating pharmacokinetics and metabolism, allowing researchers to trace the compound's behavior within biological systems. This application is particularly relevant in developing therapies for conditions such as cancer and neurological disorders .

Cancer Research

Recent studies have highlighted the potential of this compound in cancer research. For instance, analogs of Galaxamide containing phenylalanine have shown significant anticancer activity against various human cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The incorporation of d-amino acids like d5-phenylalanine enhances the bioactivity of these compounds, making them promising candidates for further development .

| Analog | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Analog-6 | HepG2 | 4.1 |

| Analog-6 | MCF-7 | 3.42 |

This table illustrates the effectiveness of specific analogs containing this compound in inhibiting cancer cell growth.

Neurological Studies

The compound is also explored in neuroscience for its role in neurotransmitter function. Amino acids are critical for neurotransmission, and studying their isotopically labeled forms can provide insights into brain chemistry and potential therapeutic targets for mental health disorders .

Biotechnology Applications

In biotechnology, this compound is employed in producing recombinant proteins and therapeutic agents. Its ability to serve as a labeled substrate allows researchers to track protein synthesis and folding processes accurately, which is vital for developing effective vaccines and therapeutic proteins .

作用机制

The primary function of N-Boc-L-phenyl-d5-alanine is as a labeled standard or building block in synthetic and analytical chemistry. The Boc protecting group prevents unwanted reactions at the amino group during peptide synthesis. Upon removal of the Boc group, the free amino acid can participate in various biochemical reactions . The deuterium atoms provide a distinct mass signature, allowing for precise quantification and tracing in mass spectrometry.

相似化合物的比较

N-Boc-L-phenyl-d5-alanine is unique due to its deuterium labeling, which distinguishes it from other non-labeled analogs. Similar compounds include:

N-Boc-L-phenylalanine: The non-deuterated version, commonly used in peptide synthesis.

N-Boc-4-iodo-L-phenylalanine: A derivative with an iodine atom on the phenyl ring, used in radiolabeling studies.

N-Boc-L-tyrosine: Another Boc-protected amino acid, used in the synthesis of peptides and proteins.

This compound’s unique feature is its deuterium labeling, which provides advantages in analytical applications, particularly in mass spectrometry, where it serves as an internal standard for accurate quantification .

生物活性

N-Boc-L-phenyl-d5-alanine is a deuterated derivative of L-phenylalanine, featuring a tert-butoxycarbonyl (Boc) protecting group on its amine. This compound is primarily utilized in biochemical research, particularly in proteomics and metabolic studies, due to its isotopic labeling, which allows for precise tracking of metabolic pathways and protein interactions.

- Molecular Formula : C₁₄H₁₄D₅NO₄

- Molecular Weight : Approximately 270.34 g/mol

- Structure : The compound consists of five deuterium atoms incorporated into the phenyl group, enhancing its stability and solubility compared to non-deuterated forms.

This compound does not exhibit significant biological activity on its own; however, it serves as a valuable tool for studying the biological functions associated with its parent compound, L-phenylalanine. The primary mechanisms through which it operates include:

- Protein Synthesis : As a labeled amino acid, it can be incorporated into proteins, allowing researchers to study protein synthesis and degradation processes.

- Metabolic Tracing : The deuterated form enables tracking in metabolic studies without interfering with normal biological functions, making it useful for understanding enzyme kinetics and substrate interactions.

Applications in Research

The applications of this compound span various fields:

- Proteomics : It aids in the study of protein interactions and dynamics by providing a means to label peptides for mass spectrometry analysis.

- Enzyme Kinetics : Researchers utilize this compound to investigate enzyme specificity and catalytic mechanisms by tracing labeled substrates through metabolic pathways.

- Neurotransmitter Studies : Given that L-phenylalanine is a precursor for neurotransmitters like dopamine and norepinephrine, the deuterated version can help elucidate neurotransmitter synthesis pathways .

Comparative Analysis with Related Compounds

The following table compares this compound with other relevant compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₁₄H₁₄D₅NO₄ | Deuterated form with Boc protection |

| L-Phenylalanine | C₉H₁₁NO₂ | Non-deuterated form, essential amino acid |

| N-Boc-L-phenylalanine | C₁₄H₁₉NO₄ | Non-deuterated version used for peptide synthesis |

| L-Phenyl-d5-alanine | C₉H₁₁D₅NO₂ | Deuterated form without Boc protection |

Case Studies

- Protein Interaction Studies : A study utilized this compound to trace peptide interactions within complex biological systems. The incorporation of this labeled amino acid allowed for detailed kinetic analysis of enzyme-substrate interactions without the confounding effects of naturally occurring isotopes.

- Metabolic Pathway Elucidation : In metabolic studies focusing on neurotransmitter production, researchers tracked the incorporation of this compound into key metabolic pathways. This approach provided insights into how variations in phenylalanine availability can affect neurotransmitter levels and associated physiological outcomes .

属性

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1/i4D,5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYJPUMXJBDHSIF-MEKJEUOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584373 | |

| Record name | N-(tert-Butoxycarbonyl)-L-(2,3,4,5,6-~2~H_5_)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121695-40-7 | |

| Record name | N-(tert-Butoxycarbonyl)-L-(2,3,4,5,6-~2~H_5_)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。